molecular formula C7H16N2O B1285257 2-(4-Aminopiperidin-1-yl)ethan-1-ol CAS No. 89850-72-6

2-(4-Aminopiperidin-1-yl)ethan-1-ol

Cat. No. B1285257
CAS RN: 89850-72-6
M. Wt: 144.21 g/mol
InChI Key: NMWIFNPFFNFXPB-UHFFFAOYSA-N
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Patent
US09409122B2

Procedure details

The 4-(N-Boc amino)-1-piperidineethanol (13 g, 53.2 mmol) was treated with TFA (26 mL) for 90 mL. The TFA was removed (reduced pressure) and the TEA salt was converted to the HCl salt by treatment with 20% HCl/methanol (130 mL) at ambient temperature for 30 min. The HCl/methanol was evaporated (reduced pressure) and the residue dissolved in H2O (10 mL). The solution was cooled in an ice-bath and NaOH (10M, 35 mL) added to pH >10. The solution was warmed to RT and stirred for 15 min prior to evaporating to dryness. The residue was triturated with ether/isopropanol (2:1), filtered and evaporated to dryness. The trituration process was repeated until no salt was present in the oil (5×) to yield 6.7 g (87%) of an off-white solid.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][OH:17])[CH2:11][CH2:10]1)(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>>[NH2:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][OH:17])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1CCN(CC1)CCO
Name
Quantity
26 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The TFA was removed (reduced pressure)
CUSTOM
Type
CUSTOM
Details
The HCl/methanol was evaporated (reduced pressure)
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in H2O (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice-bath
ADDITION
Type
ADDITION
Details
NaOH (10M, 35 mL) added to pH >10
CUSTOM
Type
CUSTOM
Details
to evaporating to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether/isopropanol (2:1)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.